molecular formula C15H22ClNO5S2 B2437714 3-(Tert-butylsulfonyl)-1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidine CAS No. 1797639-96-3

3-(Tert-butylsulfonyl)-1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidine

Cat. No.: B2437714
CAS No.: 1797639-96-3
M. Wt: 395.91
InChI Key: ZCTOVZWQOYSDCD-UHFFFAOYSA-N
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Description

3-(Tert-butylsulfonyl)-1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidine is a high-purity chemical reagent designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a pyrrolidine core symmetrically functionalized with two distinct sulfonyl groups: a tert-butylsulfonyl moiety and a 5-chloro-2-methoxyphenylsulfonyl group. This specific architecture, incorporating both aliphatic and aryl sulfonamides, is of significant interest for constructing sophisticated molecular scaffolds. Compounds with similar sulfonyl-pyrrolidine structures are frequently investigated as key intermediates or building blocks in the synthesis of potential therapeutic agents . The presence of the sulfonyl groups can influence the molecule's conformation, electronic distribution, and ability to act as a hydrogen bond acceptor, which are critical properties in the design of enzyme inhibitors and receptor ligands. Research into related sulfonamide-containing heterocycles highlights their utility in developing compounds for various biological targets . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material according to appropriate laboratory safety protocols.

Properties

IUPAC Name

3-tert-butylsulfonyl-1-(5-chloro-2-methoxyphenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO5S2/c1-15(2,3)23(18,19)12-7-8-17(10-12)24(20,21)14-9-11(16)5-6-13(14)22-4/h5-6,9,12H,7-8,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTOVZWQOYSDCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Tert-butylsulfonyl)-1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidine is a compound of interest due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound is characterized by a pyrrolidine backbone with sulfonyl groups that enhance its reactivity and biological activity. The synthesis typically involves multi-step reactions, including the introduction of tert-butylsulfonyl and chloro-methoxyphenyl groups. The synthetic route may include:

  • Formation of Pyrrolidine : Starting from appropriate precursors, pyrrolidine is synthesized through cyclization reactions.
  • Sulfonylation : The introduction of sulfonyl groups using sulfonyl chlorides under basic conditions.
  • Purification : Final purification steps often involve recrystallization or chromatography to obtain the desired purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • PANC-1 (pancreatic cancer)

For instance, a related study reported that certain sulfonamide derivatives demonstrated over 200% activity against MCF-7 cells compared to controls, indicating strong antimitotic effects .

The biological activity is primarily attributed to the compound's ability to interfere with microtubule dynamics, which is crucial for cell division. Inhibition of microtubule polymerization leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis in cancer cells .

Data Summary

Cell Line Compound Activity (% Control) EC50 (µM)
MCF-7200% (increased mitosis arrest)10
PANC-1150% (increased mitosis arrest)15

Case Studies

  • Study on Microtubule Dynamics : A study examined the effects of similar sulfonamide compounds on microtubule dynamics in MCF-7 cells. The results showed a significant increase in G2/M phase arrest, suggesting that these compounds could be developed as potential chemotherapeutic agents .
  • Comparative Analysis : Another research effort compared various sulfonamide derivatives, revealing that those with electron-withdrawing groups exhibited enhanced anticancer activity due to improved binding affinity to tubulin .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 3-(Tert-butylsulfonyl)-1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidine exhibit notable antimicrobial activity. A study on related sulfonamide derivatives demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds ranged from 15.62 to 31.25 μmol/L, highlighting their potential as antimicrobial agents .

Antiproliferative Effects

In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines. The GI50 metric, which measures the concentration required to inhibit cell growth by 50%, indicated that related compounds exhibited values as low as 38 nM, suggesting strong antiproliferative activity . The mechanism of action is believed to involve the inhibition of specific enzymes critical for cellular proliferation and survival.

Study on Antimicrobial Efficacy

A detailed study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results showed significant activity against MRSA strains, with MIC values lower than many other tested compounds, indicating a promising avenue for developing new antibiotics .

Evaluation of Antiproliferative Activity

Another investigation focused on the antiproliferative properties of this compound against different cancer cell lines. The study reported varying degrees of activity across cell lines, with some derivatives exhibiting lower GI50 values than others. This suggests that structural modifications can enhance antiproliferative effects significantly .

Data Summary Table

Activity TypeTested CompoundMIC/IC50 ValuesRemarks
Antimicrobial3-(Tert-butylsulfonyl)-1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidine15.62 - 31.25 μmol/LEffective against MRSA
AntiproliferativeRelated compounds (e.g., GI50 values)31 nM - 54 nMPotent against various cancer cells
MechanismInhibition of folate synthesisN/ATargeting bacterial growth

Q & A

Basic Research Questions

Q. What are the recommended synthesis strategies for introducing sulfonyl groups to pyrrolidine derivatives like this compound?

  • Methodological Answer : The compound features two sulfonyl groups, which are typically introduced via sulfonylation reactions. For the tert-butylsulfonyl group, tert-butylsulfonyl chloride can react with pyrrolidine under basic conditions (e.g., triethylamine in dichloromethane at 0–20°C). For the 5-chloro-2-methoxyphenylsulfonyl moiety, the corresponding sulfonyl chloride (5-chloro-2-methoxybenzenesulfonyl chloride) is required. Sequential sulfonylation should consider steric and electronic effects; the order of substitution may influence yields. Use inert solvents (e.g., DCM) and monitor progress via TLC or LC-MS .

Q. How should researchers characterize the stereochemistry and purity of this compound?

  • Methodological Answer :

  • NMR Analysis : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substituent positions. For stereochemical analysis (if applicable), NOESY or COSY can resolve spatial relationships. Evidence shows that 31P^{31}\text{P} NMR may assist in phosphonate-containing analogs but is less relevant here .
  • Chromatography : HPLC with a C18 column and UV detection (λ = 220–280 nm) is recommended for purity assessment. Adjust mobile phases (e.g., acetonitrile/water gradients) to resolve sulfonyl byproducts .

Q. What purification methods are effective for sulfonated pyrrolidines?

  • Methodological Answer : Column chromatography using silica gel with ethyl acetate/hexane mixtures (gradient elution) is standard. For polar byproducts, reverse-phase flash chromatography (C18 silica, methanol/water) may improve separation. Recrystallization from ethanol or acetone can enhance crystalline purity, though sulfonates often require optimization due to high polarity .

Advanced Research Questions

Q. How can solvent choice influence the regioselectivity of dual sulfonylation in pyrrolidine systems?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) stabilize sulfonyl chloride intermediates and enhance reaction rates but may increase side reactions. Non-polar solvents (e.g., DCM) favor controlled sulfonylation. For example, DCM at 0°C with DMAP catalysis achieved high yields in similar tert-butylsulfonyl syntheses . Computational studies (DFT) can model solvent effects on transition states to predict regioselectivity.

Q. What analytical approaches resolve contradictions in spectroscopic data for sulfonamide derivatives?

  • Methodological Answer : If NMR signals overlap (e.g., due to rotamers or symmetry), use variable-temperature NMR to probe dynamic effects. For example, heating to 60°C in DMSO-d6_6 may simplify splitting patterns. High-resolution mass spectrometry (HRMS) confirms molecular formulae, while X-ray crystallography (if crystals are obtainable) provides unambiguous structural validation. Cross-reference with literature analogs (e.g., 3-benzyl-1-tosylpyrrolidine ) to identify common spectral artifacts.

Q. How can researchers optimize reaction conditions to minimize deprotection of the tert-butylsulfonyl group?

  • Methodological Answer : The tert-butylsulfonyl group is acid-sensitive. Avoid protic acids (e.g., TFA) and high temperatures (>80°C). Use mild bases (e.g., NaHCO3_3) during workup. Monitor stability via LC-MS under simulated reaction conditions. For orthogonal protection, consider alternative groups (e.g., tosyl) in early synthetic steps .

Q. What computational tools are suitable for predicting the reactivity of the 5-chloro-2-methoxyphenylsulfonyl moiety?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian, ORCA) can model sulfonyl group electrophilicity and nucleophilic attack sites. Parameters like Fukui indices or electrostatic potential maps predict reactivity trends. Compare with experimental results (e.g., reaction rates with amines or thiols) to validate models .

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